Dibromoacetyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromoacetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3O/c3-1(4)2(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQYFFYVHXLAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168489 | |

| Record name | Dibromoacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-24-9 | |

| Record name | 2,2-Dibromoacetyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromoacetyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromoacetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibromoacetyl bromide chemical properties and structure

An In-depth Technical Guide to Dibromoacetyl Bromide: Structure, Reactivity, and Synthetic Applications

Introduction

This compound (C₂HBr₃O) is a highly reactive, trifunctional electrophilic reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing an acyl bromide and two geminal bromine atoms on the α-carbon, its structure offers a unique platform for complex molecular architecture. This guide provides a detailed exploration of its chemical properties, structure, reactivity, and strategic applications, grounded in established chemical principles and supported by authoritative literature. It is intended for scientists and professionals who require a deep, practical understanding of how to effectively and safely leverage this potent building block in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The this compound molecule features a central carbonyl group, which strongly influences its reactivity. The electron-withdrawing effects of the three bromine atoms—one on the acyl group and two on the α-carbon—create a highly electron-deficient center, making it an exceptionally potent acylating agent. The geminal α-bromines provide a secondary site for nucleophilic attack, rendering the molecule a versatile bifunctional electrophile.

Physicochemical Data Summary

A compilation of key physical and chemical properties for this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1681-24-9 | [1] |

| Molecular Formula | C₂HBr₃O | [1] |

| Molecular Weight | 280.74 g/mol | [1] |

| Appearance | Colorless to yellow or brown-yellow liquid | [2] |

| Odor | Pungent, irritating | [3] |

| Density | ~2.317 g/cm³ at 25 °C | [4][5] |

| Boiling Point | 147-150 °C | [4][5] |

| Refractive Index (n²⁰/D) | ~1.547 | [3][5] |

| Solubility | Soluble in acetone, carbon tetrachloride; reacts violently with water. | [2][6] |

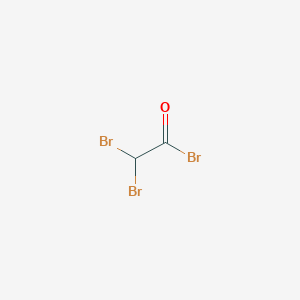

Molecular Structure Visualization

The structure of 2,2-dibromoacetyl bromide is depicted below, highlighting the key functional groups.

Synthesis Pathway

The synthesis of this compound typically follows from dibromoacetic acid, which itself is prepared via the alpha-bromination of a suitable precursor. The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone of this process. [7]This reaction involves the di-bromination of a carboxylic acid at the α-carbon.

A plausible and field-proven sequence is as follows:

-

α-Dibromination: Bromoacetic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. [7]The PBr₃ first converts a small amount of the bromoacetic acid into its acyl bromide. This acyl bromide readily enolizes, and the resulting enol attacks Br₂ to install the second bromine at the α-position.

-

Acyl Bromide Formation: The resulting dibromoacetic acid is then converted to the target acyl bromide using a standard brominating agent such as PBr₃, thionyl bromide (SOBr₂), or oxalyl bromide.

This approach provides a reliable route from commercially available starting materials.

Strategic Applications in Complex Synthesis

This compound is not merely a simple reagent but a strategic tool for building molecular complexity, particularly in the synthesis of pharmaceuticals and agrochemicals. [3][8]

-

Heterocycle Synthesis: Its bifunctional nature is expertly exploited in the one-pot synthesis of heterocyclic scaffolds. For example, condensation with o-aminobenzonitriles followed by intramolecular cyclization has been used to generate 1,4-benzodiazepin-3-ones, a core structure in many CNS-active drugs. [9]* Chiral Auxiliaries: The related compound, bromoacetyl bromide, is used to acylate chiral auxiliaries like Oppolzer's camphor sultam. [10]This reaction proceeds in high yield and forms the basis for asymmetric synthesis of complex amino acids and other chiral building blocks. The high reactivity of the acyl bromide ensures efficient reaction even at low temperatures (-78 °C), which is critical for maintaining stereochemical integrity. [10]* Bio-conjugation and Cross-linking: Reagents like N,N′-bis(bromoacetyl) cystamine, prepared from cystamine and bromoacetyl bromide, serve as bifunctional cross-linking agents. [5]These molecules are used to bridge cysteine residues in proteins or other thiol-containing biomolecules.

Exemplary Experimental Protocol: Acylation of an Amine

The following protocol is a representative example of an acylation reaction using this compound. It is based on established procedures for highly reactive acyl halides and emphasizes the critical safety and handling requirements.

Objective: To synthesize N-benzyl-2,2-dibromoacetamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) (1.1 eq, as an acid scavenger)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with benzylamine (1.0 eq) and anhydrous DCM. The solution is cooled to 0 °C in an ice-water bath.

-

Base Addition: Triethylamine (1.1 eq) is added to the stirred solution.

-

Reagent Addition: this compound (1.0 eq) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, controlled addition is crucial to manage the highly exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Self-Validation Note: The acid wash removes excess amine and TEA, while the bicarbonate wash removes any remaining acidic species. The brine wash aids in removing water from the organic phase.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-benzyl-2,2-dibromoacetamide.

Safe Handling and Storage

This compound is a hazardous substance requiring strict safety protocols. [11]

-

Corrosivity and Toxicity: It is severely corrosive and causes immediate, severe burns to the skin, eyes, and respiratory tract. [6][12]It is also a lachrymator, meaning its vapors are extremely irritating to the eyes and cause tearing. * Water Reactivity: It reacts violently with water, steam, or moisture to produce corrosive hydrogen bromide gas. [12][13]All operations must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat. [6][14]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, alcohols, bases, and oxidizing agents. [11][15]Refrigeration (2-8 °C) is often recommended to ensure stability. [4][5]* Spill Management: In case of a spill, use an inert absorbent material like sand or vermiculite. DO NOT USE WATER. Neutralize the residue carefully with a weak base like sodium bicarbonate before disposal. [12]

Conclusion

This compound is a powerful and versatile reagent for advanced organic synthesis. Its dual electrophilic nature allows for the strategic introduction of the dibromoacetyl moiety and the subsequent construction of complex molecular frameworks, particularly heterocycles. While its high reactivity demands rigorous handling procedures and an appreciation for its hazardous properties, a thorough understanding of its chemical behavior enables chemists to harness its synthetic potential effectively. The insights and protocols provided in this guide serve as a foundation for the safe and successful application of this compound in pioneering research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74306, this compound. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]

-

Molbase. (n.d.). 2,2-dibromoacetyl bromide | 1681-24-9. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61147, Bromoacetyl bromide. [Link]

-

Organic Syntheses. (n.d.). A Convenient and Scalable Preparation of (S)-N-Glycyl-Bornane-10,2-Sultam. [Link]

-

Cheméo. (n.d.). Chemical Properties of Bromoacetyl bromide (CAS 598-21-0). [Link]

-

Loba Chemie. (n.d.). BROMOACETYL BROMIDE | Acid Halides | Article No. 2259K. [Link]

-

PrepChem.com. (n.d.). Preparation of bromoacetyl bromide. [Link]

-

National Institute of Standards and Technology. (n.d.). Bromoacetyl bromide in NIST WebBook. [Link]

-

Biswas, T. (2022). MCQ-219: About reaction of dibromo compound. YouTube. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1681-24-9. [Link]

-

Supporting Information. (n.d.). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. [Link]

-

ResearchGate. (n.d.). Bromoacetyl Bromide | Request PDF. [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

Sources

- 1. This compound | C2HBr3O | CID 74306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Bromoacetyl bromide | 598-21-0 [chemicalbook.com]

- 4. 598-21-0 CAS | BROMOACETYL BROMIDE | Acid Halides | Article No. 2259K [lobachemie.com]

- 5. 溴乙酰溴 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Dibromoacetyl Bromide (CAS No. 1681-24-9): Synthesis, Reactivity, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block

Dibromoacetyl bromide, identified by CAS Number 1681-24-9, is a highly reactive acyl halide that serves as a potent and versatile reagent in advanced organic synthesis.[1][2][3] Its molecular architecture, featuring a reactive acyl bromide and two geminal bromine atoms on the α-carbon, provides a dual-functional handle for chemists to construct complex molecular frameworks.[3] This guide offers an in-depth exploration of its physicochemical properties, synthetic utility, and critical handling protocols, tailored for researchers, chemists, and professionals in drug development who seek to leverage its unique reactivity. The strategic importance of this compound lies in its capacity to introduce the dibromoacetyl moiety, which can subsequently be transformed, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3]

Core Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application in experimental design. This compound is a dense liquid whose properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1681-24-9 | [1][2] |

| Molecular Formula | C₂HBr₃O | [1][2][4] |

| Molecular Weight | 280.74 g/mol | [2][4] |

| Density | 2.692 g/cm³ at 25 °C | [1][2] |

| Boiling Point | 97-103 °C at 55 Torr | [1][2] |

| Refractive Index | 1.617 | [1] |

| Flash Point | 73.6 °C | [1] |

| Canonical SMILES | O=C(Br)C(Br)Br | [2] |

| InChIKey | SCQYFFYVHXLAQV-UHFFFAOYSA-N | [2][3] |

These properties underscore the compound's reactive and non-volatile nature, necessitating careful handling in a controlled laboratory environment.

Reactivity Profile: A Tale of Two Reactive Centers

The synthetic power of this compound stems from two distinct reactive sites within the molecule: the highly electrophilic carbonyl carbon of the acyl bromide and the α-carbon bearing two bromine atoms. This dual reactivity allows for a sequence of transformations that are highly valuable in multi-step synthesis.

Acylation Reactions

As an acyl halide, this compound is a potent acylating agent.[3] It readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to introduce the dibromoacetyl group. This reaction is the primary and most common application, serving as the initial step to install a versatile chemical handle onto a substrate. The causality behind this high reactivity is the excellent leaving group ability of the bromide anion, which facilitates nucleophilic attack at the carbonyl carbon.

Subsequent Nucleophilic Substitution

Once the dibromoacetyl moiety is incorporated into a molecule, the two geminal bromine atoms on the α-carbon become susceptible to subsequent nucleophilic substitution reactions.[3] These bromine atoms are effective leaving groups, allowing for the introduction of various other functional groups. This two-step sequence—acylation followed by substitution—provides a powerful strategy for building molecular complexity and is a cornerstone of this reagent's utility.[3]

Caption: Key reaction pathways for this compound.

Strategic Applications in Drug Discovery and Development

The unique reactivity of this compound and related bromo-organic compounds makes them valuable intermediates in pharmaceutical synthesis.[5][6] The introduction of bromine into a molecular structure can favorably alter its biological properties, such as binding affinity and metabolic stability, through mechanisms like halogen bonding.[7]

While specific examples for this compound are proprietary, its utility can be understood through the applications of its close analog, bromoacetyl bromide, which is used to synthesize precursors for a wide array of drugs.[6] For instance, bromoacetyl bromide reacts with p-arsanilic acid to form an intermediate for the metal-based drug PENAO.[8][9] Similarly, it is used to convert amines into azido acetamides, which are versatile precursors for further functionalization.[8][9] this compound offers an even more functionalized handle, enabling the synthesis of complex heterocyclic structures prevalent in many biologically active molecules.[3][6]

Caption: Role of this compound in a synthetic workflow.

Experimental Protocol: Acylation of an Amine

To ensure reproducibility and safety, a well-designed protocol is paramount. The following procedure for the N-acylation of a primary amine is a self-validating system, with each step designed to control the reaction's outcome and ensure purity.

Objective: To synthesize an N-(2,2-dibromoacetyl) amine derivative.

Materials:

-

Primary Amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, dropping funnel), dried in an oven.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble the reaction flask, equip it with a magnetic stir bar and a septum, and purge with inert gas (Argon or Nitrogen). Causality: this compound is highly moisture-sensitive; an inert atmosphere prevents hydrolysis to dibromoacetic acid, which would result in yield loss and purification difficulties.

-

Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equiv) and the non-nucleophilic base like TEA (1.2 equiv) in anhydrous DCM. Causality: The base is essential to neutralize the HBr byproduct generated during the acylation, driving the reaction to completion.

-

Controlled Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: The acylation reaction is highly exothermic. Cooling controls the reaction rate, preventing the formation of side products and ensuring selective acylation.

-

Slow Addition of Reagent: Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the cooled amine solution via a dropping funnel or syringe pump over 30-60 minutes. Causality: Slow addition maintains a low concentration of the highly reactive acylating agent, further controlling the exotherm and minimizing potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Trustworthiness: This step validates the reaction's completion, preventing premature workup and ensuring the process is proceeding as expected.

-

Aqueous Workup (Quenching): Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel. Causality: The bicarbonate solution neutralizes any remaining acid and unreacted acyl bromide.

-

Extraction and Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-(2,2-dibromoacetyl) derivative. Trustworthiness: This final step ensures the product meets the required purity specifications for subsequent use or analysis.

Critical Safety, Handling, and Storage Protocols

This compound is a corrosive and water-reactive compound that demands strict adherence to safety protocols.[10][11][12]

5.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly sealed chemical safety goggles and a full-face shield.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves prior to use.

-

Skin and Body: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.

-

Respiratory: All handling must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.

5.2 Handling and Storage

-

Moisture Sensitivity: The compound reacts violently with water.[11][12] Always handle under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents.

-

Incompatibilities: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[10][12]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[12][13] Refrigeration (2-8°C) is recommended for long-term stability.[12][13]

5.3 Spill and Emergency Procedures

-

Spill: In case of a small spill, absorb with an inert, dry material like sand or vermiculite. Do NOT use water or combustible materials. Collect in a sealed container for hazardous waste disposal.

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound is a powerful reagent whose value is defined by its dual reactivity. By providing a robust method for acylating substrates and subsequently introducing further functionality via its geminal bromine atoms, it serves as a critical intermediate for constructing complex molecules. For scientists in drug discovery and process development, mastering the use of this compound opens up efficient synthetic routes to novel chemical entities. However, its utility is matched by its hazardous nature, demanding a disciplined and knowledgeable approach to handling and experimental execution.

References

-

2,2-Dibromoacetyl bromide - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved January 14, 2026, from [Link]

-

CAS 1681-24-9 - this compound - Veeprho. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]

-

BROMOACETYL BROMIDE - Loba Chemie. (2022, April 25). Loba Chemie. Retrieved January 14, 2026, from [Link]

-

2,2-dibromoacetyl bromide | 1681-24-9-Molbase. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]

-

Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

This compound | C2HBr3O | CID 74306 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet - Bromoacetyl bromide, 98+% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

-

Understanding Bromoacetyl Bromide (CAS 598-21-0) for Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

A convenient and scalable preparation of chiral glycylsultam - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet - ChemDmart. (n.d.). ChemDmart. Retrieved January 14, 2026, from [Link]

-

Exploring the Synthesis and Applications of Bromoacetyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2022). European Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C2HBr3O | CID 74306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. 溴乙酰溴 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Bromoacetyl bromide = 98 598-21-0 [sigmaaldrich.com]

- 10. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. chemdmart.com [chemdmart.com]

A Comprehensive Technical Guide to the Synthesis and Reactivity of 2,2-Dibromoacetyl Bromide

Abstract

2,2-Dibromoacetyl bromide (CAS No. 1681-24-9) is a potent trifunctional electrophile, possessing an acyl bromide and a geminal dibromide on the α-carbon. This unique structural arrangement confers a high degree of reactivity, making it a potentially valuable, albeit specialized, building block in advanced organic synthesis. This guide provides a consolidated overview of its physicochemical properties, outlines a robust synthetic strategy from its carboxylic acid precursor, and offers an in-depth analysis of its reactivity profile. Drawing upon established principles of physical organic chemistry and the behavior of related α,α-dihalo carbonyl compounds, this document serves as a technical resource for researchers in medicinal chemistry, agrochemicals, and materials science seeking to leverage this versatile reagent.

Physicochemical and Structural Properties

2,2-Dibromoacetyl bromide is a dense liquid whose properties are dominated by the three electron-withdrawing bromine atoms. These atoms create a highly electrophilic carbonyl center and an α-carbon susceptible to further reactions. While extensive experimental data is not widely published, its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dibromoacetyl bromide | [1] |

| CAS Number | 1681-24-9 | [1][2][3] |

| Molecular Formula | C₂HBr₃O | [2][3] |

| Molecular Weight | 280.74 g/mol | [1][3] |

| Density | ~2.69 - 2.85 g/cm³ | [2][4] |

| Boiling Point | 97-103 °C @ 55 Torr | [2] |

| Refractive Index | ~1.617 | [2][4] |

| InChI Key | SCQYFFYVHXLAQV-UHFFFAOYSA-N | [1] |

Synthesis of 2,2-Dibromoacetyl Bromide

Detailed, peer-reviewed synthetic procedures for 2,2-dibromoacetyl bromide are not abundant in the literature. However, its synthesis can be reliably achieved from its corresponding carboxylic acid, 2,2-dibromoacetic acid (CAS 631-64-1), a commercially available starting material. The conversion of a carboxylic acid to an acyl bromide is a standard transformation in organic chemistry.

Proposed Synthetic Pathway

The most direct and efficient method involves treating 2,2-dibromoacetic acid with a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents facilitate the conversion of the carboxylic acid's hydroxyl group into a bromide, a superior leaving group, thereby forming the acyl bromide.

Experimental Protocol: Conversion of 2,2-Dibromoacetic Acid to 2,2-Dibromoacetyl Bromide

Disclaimer: This protocol is based on established chemical principles for the synthesis of acyl halides. It must be performed by trained personnel with appropriate safety measures in a certified fume hood.

-

Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. The entire apparatus must be maintained under a dry, inert atmosphere (e.g., Nitrogen or Argon) for the duration of the reaction.

-

Reagent Charging: In the flask, dissolve 2,2-dibromoacetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: Charge the dropping funnel with phosphorus tribromide (PBr₃, ~0.4 eq). Add the PBr₃ dropwise to the stirred solution of the carboxylic acid at 0 °C (ice bath). An exothermic reaction may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 2-3 hours to ensure complete conversion. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, 2,2-dibromoacetyl bromide, can be isolated by fractional distillation under reduced pressure. The higher boiling point of the phosphoric acid byproduct allows for effective separation.

Synthesis Workflow Diagram

The overall process, including the preparation of the starting material via the Hell-Volhard-Zelinsky (HVZ) reaction, is outlined below. The HVZ reaction provides a route to 2,2-dibromoacetic acid from acetic acid.[5]

Caption: Proposed workflow for the synthesis of 2,2-dibromoacetyl bromide.

Reactivity and Mechanistic Insights

The reactivity of 2,2-dibromoacetyl bromide is dominated by the powerful electrophilicity of its carbonyl carbon.

Primary Reactive Site: The Carbonyl Carbon

The carbonyl carbon is the primary site for nucleophilic attack. This is due to two key factors:

-

Acyl Halide Reactivity: Acyl halides are the most reactive of the carboxylic acid derivatives. The bromide is an excellent leaving group, and there is poor resonance stabilization between the halogen and the carbonyl group.[6]

-

Inductive Effect: The two α-bromine atoms exert a strong electron-withdrawing inductive effect, which further increases the partial positive charge on the adjacent carbonyl carbon, making it exceptionally electrophilic.[1]

This leads to rapid nucleophilic acyl substitution with a wide range of nucleophiles.

Reactions via Nucleophilic Acyl Substitution

2,2-Dibromoacetyl bromide will react readily, often vigorously, with nucleophiles. These reactions must be conducted under anhydrous conditions to prevent hydrolysis.

-

Hydrolysis: Reacts violently with water to form 2,2-dibromoacetic acid and hydrobromic acid (HBr).[6][7]

-

Alcoholysis: Reacts with alcohols in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form 2,2-dibromoacetate esters. The base is required to neutralize the HBr byproduct.[6]

-

Aminolysis: Reacts with ammonia, primary amines, or secondary amines to yield the corresponding 2,2-dibromoacetamides. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize HBr.[8]

Caption: Common nucleophilic acyl substitution reactions.

Secondary Reactive Site: The α-Carbon

While the α-bromines are relatively stable, they can participate in substitution reactions, particularly with strong nucleophiles, though this is generally much slower than acyl substitution. The gem-dihalocarbonyl moiety is a bifunctional system that can be exploited in more complex transformations.[9]

Applications in Drug Development and Advanced Synthesis

While specific applications of 2,2-dibromoacetyl bromide are not widely documented, its structure suggests significant potential as a specialized building block. The incorporation of a gem-dibromo moiety can profoundly influence a molecule's pharmacological profile.

-

Modulation of Physicochemical Properties: Introducing bromine atoms generally increases a molecule's lipophilicity, which can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

-

Bioisosteric Replacement: The gem-dibromo group can serve as a bioisostere for other chemical groups, potentially improving binding affinity to biological targets through phenomena like halogen bonding.[10]

-

Synthetic Intermediate: It serves as a precursor for introducing the 2,2-dibromoacetyl group into molecules. This functional group is a key component in the synthesis of various heterocyclic compounds and can be a precursor to other functionalities. The reactivity is analogous to the well-documented use of bromoacetyl bromide in the synthesis of pharmaceuticals and agrochemicals.[11][12]

Safety and Handling

DANGER: Based on its structure as an α,α-dihalo acyl halide, 2,2-dibromoacetyl bromide should be considered extremely hazardous . It is expected to be highly corrosive, a potent lachrymator (tear-producing agent), and violently reactive with water.

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a full-face shield. A lab coat and closed-toe shoes are mandatory.

-

Handling: Handle under an inert, anhydrous atmosphere (nitrogen or argon). Use flame-dried glassware and dry solvents. Avoid contact with moisture, bases, alcohols, and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. Refrigeration (2-8°C) under an inert atmosphere is recommended for long-term stability.

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

2,2-Dibromoacetyl bromide is a highly reactive, bifunctional chemical intermediate. Its defining feature is a potent electrophilic carbonyl center, enabling facile nucleophilic acyl substitution to generate a range of 2,2-dibromoacetyl derivatives. While its direct applications are still emerging, its utility as a building block for introducing the gem-dibromoacetyl moiety presents significant opportunities for innovation in medicinal chemistry and specialized chemical synthesis. Due to its hazardous nature, all handling must be conducted with stringent safety protocols by trained professionals.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1681-24-9 [chemicalbook.com]

- 4. 2,2-dibromoacetyl bromide|1681-24-9 - MOLBASE Encyclopedia [m.molbase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactivity of acyl halides [qorganica.es]

- 7. reactionweb.io [reactionweb.io]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. biosynth.com [biosynth.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Brominated Acetyl Bromides

Executive Summary & Editorial Note

This technical guide is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of brominated acetyl bromides. The initial focus of this inquiry was dibromoacetyl bromide (C₂HBr₃O, CAS 1681-24-9) . However, a thorough review of publicly accessible scientific databases and literature reveals a significant scarcity of experimentally validated physical property data for this specific compound. Most available information is computationally derived or estimated.

In the spirit of scientific integrity and to provide a guide with field-proven insights, this document will first present the limited available data for this compound. It will then pivot to an in-depth analysis of the closely related and extensively characterized compound, bromoacetyl bromide (C₂H₂Br₂O, CAS 598-21-0) . The well-documented properties of bromoacetyl bromide serve as an essential and instructive case study for understanding the handling, reactivity, and analytical characterization of highly reactive, halogenated acyl halides. This approach ensures that the protocols and insights provided are grounded in authoritative and verifiable data.

Part 1: this compound (CAS 1681-24-9): A Summary of Available Data

This compound, with the IUPAC name 2,2-dibromoacetyl bromide, is a tri-halogenated organic compound.[1] Its utility in advanced chemical synthesis is predicated on its highly electrophilic carbonyl center, a feature enhanced by the inductive electron-withdrawing effects of three bromine atoms.[2] Despite its potential as a synthetic intermediate, its physical properties are not extensively documented in experimental literature. The data available are primarily from computational predictions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1681-24-9 | [1][2][3] |

| Molecular Formula | C₂HBr₃O | [3][4] |

| Molecular Weight | 280.74 g/mol | [2][4] |

| Density | 2.847 g/cm³ | [3] |

| Boiling Point | 172.2 °C at 760 mmHg | [3] |

| Flash Point | 73.6 °C | [3] |

| Refractive Index | 1.617 | [3] |

| LogP | 2.02 |[3] |

Note: The properties listed above, with the exception of molecular weight and formula, are computationally estimated and should be used as a guideline pending experimental verification.

Part 2: Bromoacetyl bromide (CAS 598-21-0): A Comprehensive Technical Guide

Introduction and Chemical Identity

Bromoacetyl bromide (IUPAC name: 2-bromoacetyl bromide) is a key bifunctional reagent in organic synthesis, valued for its two reactive centers: the electrophilic acyl bromide and the carbon atom bearing the second bromine, which is susceptible to nucleophilic substitution.[5] Its high reactivity makes a thorough understanding of its physical properties, stability, and handling requirements paramount for its safe and effective use.

Physicochemical Properties

Bromoacetyl bromide is a colorless to light yellow or brown liquid at room temperature, known for its sharp, pungent, and irritating odor.[5][6] It is significantly denser than water. Its key physical properties are summarized below.

Table 2: Experimental Physical Properties of Bromoacetyl bromide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 598-21-0 | [5][6][7] |

| Molecular Formula | C₂H₂Br₂O | [6][8] |

| Molecular Weight | 201.84 g/mol | [6][8] |

| Appearance | Colorless to yellow/light orange liquid | [5][7] |

| Boiling Point | 147-150 °C at 760 mmHg | [7] |

| Density | 2.317 - 2.324 g/mL at 20-25 °C | [7] |

| Refractive Index (n20/D) | 1.545 - 1.547 | [5] |

| Vapor Pressure | 3.8 mmHg at 25 °C | |

| Flash Point | >105 °C | [5][7] |

| Solubility | Soluble in chloroform, acetone, carbon tetrachloride. | [5] |

| Water Solubility | Reacts violently. |[5] |

The high boiling point relative to its molecular weight is attributable to strong dipole-dipole interactions between the polar acyl bromide molecules.[9] However, it lacks hydrogen bonding, resulting in a lower boiling point than alcohols of similar size.[9]

Spectral and Analytical Data

Spectroscopic analysis is critical for confirming the identity and purity of bromoacetyl bromide.

-

¹H NMR Spectroscopy: The proton NMR spectrum of bromoacetyl bromide is simple and distinctive, showing a single sharp peak corresponding to the two equivalent protons of the bromomethyl (-CH₂Br) group.[6][10] This singlet is typically found in the region of 4.0-4.5 ppm in CDCl₃, a downfield shift characteristic of protons on a carbon adjacent to both a carbonyl group and a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about functional groups. The most prominent feature for bromoacetyl bromide is a strong, sharp absorption band in the region of 1760-1815 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in an acyl halide.[11] The exact position depends on the physical state and solvent.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio).

Reactivity, Stability, and Handling

Causality of Reactivity: The high reactivity of bromoacetyl bromide stems from the chemical nature of the acyl halide group.[12] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent acyl bromine atom. Furthermore, the bromide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[12]

Key Reactions & Incompatibilities:

-

Hydrolysis: Bromoacetyl bromide reacts violently and exothermically with water and moisture to hydrolyze into bromoacetic acid and hydrobromic acid (HBr).[5] This reaction is responsible for the fuming appearance in moist air and its corrosive nature.

-

Incompatible Materials: It is incompatible with alcohols (forms esters), strong bases/amines (forms amides), and strong oxidizing agents.[5] It may react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts.[5]

Protocol for Handling and Storage:

-

Inert Atmosphere: All handling and transfers must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Materials: Use glassware that has been oven-dried or flame-dried and cooled under an inert atmosphere. Syringes and needles should be purged with inert gas.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[7] Recommended storage is refrigerated (2-8°C).[7] The container should have a corrosion-resistant liner.

-

Pressure: May develop pressure in containers; open carefully and vent periodically.

Hazard Assessment and GHS Classification

Bromoacetyl bromide is a hazardous substance and must be handled with extreme caution. It is a lachrymator, meaning its vapors cause severe irritation and tearing of the eyes. Its primary hazards are due to its corrosivity.

Table 3: GHS Hazard Classification for Bromoacetyl bromide

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

|

| Danger | H314: Causes severe skin burns and eye damage.[7] H290: May be corrosive to metals. H341: Suspected of causing genetic defects. |Self-Validating Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles, and a full-face shield. Work in a certified chemical fume hood. A lab coat and closed-toe shoes are mandatory.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Part 3: Visualization of Experimental Workflow

The characterization of a reactive liquid like bromoacetyl bromide requires a systematic workflow that prioritizes safety and sample integrity. The following diagram outlines a logical experimental sequence.

Caption: Workflow for the characterization of reactive acyl halides.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:1681-24-9. [Link]

-

Veeprho. CAS 1681-24-9 - this compound. [Link]

-

Pharmaffiliates. This compound, CAS No : 1681-24-9. [Link]

-

Mol-Instincts. Bromoacetyl bromide 598-21-0. [Link]

-

Cheméo. Chemical Properties of Bromoacetyl bromide (CAS 598-21-0). [Link]

-

PubChem. Bromoacetyl bromide. National Center for Biotechnology Information. [Link]

-

Loba Chemie. BROMOACETYL BROMIDE | Acid Halides | Article No. 2259K. [Link]

-

Chemistry LibreTexts. Properties of Acyl Halides. [Link]

-

PubMed. Formation of surface-bound acyl groups by reaction of acyl halides on ge(100)-2x1. [Link]

-

Issuu. What is the physical property of Acid Halides and their significance?. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:1681-24-9 | Chemsrc [chemsrc.com]

- 4. This compound | C2HBr3O | CID 74306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromoacetyl bromide | 598-21-0 [chemicalbook.com]

- 6. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 598-21-0 CAS | BROMOACETYL BROMIDE | Acid Halides | Article No. 2259K [lobachemie.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Bromoacetyl bromide(598-21-0) 1H NMR spectrum [chemicalbook.com]

- 11. Formation of surface-bound acyl groups by reaction of acyl halides on ge(100)-2x1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the physical property of Acid Halides and their significance? by lobachemie2021 - Issuu [issuu.com]

A Comprehensive Technical Guide to Dibromoacetyl Bromide for Advanced Chemical Synthesis

For Immediate Release

This technical guide provides a detailed overview of dibromoacetyl bromide (C₂HBr₃O), a highly reactive halogenated acyl bromide. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's fundamental properties, synthesis, reactivity, and potential applications, while also emphasizing critical safety and handling protocols.

Core Molecular and Physical Properties

This compound, systematically named 2,2-dibromoacetyl bromide, is a dense, reactive liquid. Its core utility in organic synthesis stems from the presence of three bromine atoms, rendering it a potent electrophile and a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂HBr₃O | [1][2] |

| Molecular Weight | 280.74 g/mol | [1][2] |

| CAS Number | 1681-24-9 | [2] |

| Appearance | Colorless to yellowish liquid (presumed) | [3] |

| Density | 2.692 g/cm³ at 25 °C | [2] |

| Boiling Point | 97-103 °C at 55 Torr | [2] |

| Refractive Index | 1.617 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

It is crucial to distinguish this compound (C₂HBr₃O) from its less halogenated analog, bromoacetyl bromide (C₂H₂Br₂O), which possesses a lower molecular weight (approx. 201.84 g/mol ) and different physical properties.[4]

Synthesis and Mechanism

While specific, validated laboratory protocols for the synthesis of 2,2-dibromoacetyl bromide are not widely documented in readily available literature, its formation can be logically inferred from the well-established Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is primarily used to synthesize α-halo acids, but its mechanism proceeds through an acyl halide intermediate.[5]

The synthesis of dibromoacetic acid from acetic acid involves the formation of this compound as a key intermediate before the final hydrolysis step.[5] Theoretically, by carefully controlling the reaction conditions and omitting the final aqueous workup, the this compound could be isolated.

Proposed Synthesis Pathway via Modified Hell-Volhard-Zelinsky Reaction

The reaction would proceed as follows:

-

Formation of Acetyl Bromide: Acetic acid reacts with a phosphorus trihalide, such as PBr₃ (often formed in situ from red phosphorus and bromine), to generate acetyl bromide.

-

Enolization: The acetyl bromide tautomerizes to its enol form.

-

First α-Bromination: The enol undergoes electrophilic attack by bromine (Br₂) at the α-carbon to yield bromoacetyl bromide.

-

Second α-Bromination: This process repeats, with the bromoacetyl bromide enolizing and subsequently being brominated to form 2,2-dibromoacetyl bromide.

To isolate the target compound, the reaction would need to be stopped at this stage, before the introduction of water, which would hydrolyze the acyl bromide to dibromoacetic acid.

Caption: Proposed synthesis of 2,2-dibromoacetyl bromide via a modified Hell-Volhard-Zelinsky reaction.

Chemical Reactivity and Synthetic Utility

This compound is a potent bifunctional electrophile. Its reactivity is dominated by two key sites: the highly electrophilic carbonyl carbon of the acyl bromide and the carbon atom bearing two bromine atoms.

-

Acylation Reactions: The acyl bromide moiety is an excellent acylating agent, reacting readily with nucleophiles such as alcohols, amines, and thiols to introduce the dibromoacetyl group. This is analogous to the reactivity of simpler acyl halides.[6]

-

Nucleophilic Substitution: The gem-dibromide at the α-position can undergo nucleophilic substitution reactions, although this may require harsher conditions compared to a monohalo-compound.

This dual reactivity makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and complex organic molecules. For instance, its reaction with dinucleophiles can lead to the formation of five- or six-membered rings.

Caption: Dual electrophilic reactivity of 2,2-dibromoacetyl bromide.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific examples documenting the use of 2,2-dibromoacetyl bromide are scarce, the utility of its close analog, bromoacetyl bromide, provides a strong indication of its potential applications. Bromoacetyl bromide is a key intermediate in the synthesis of pharmaceuticals, including antibiotics like thiosemicarbazide cephalosporins, and various heterocyclic compounds.[6][7]

It is plausible that 2,2-dibromoacetyl bromide could serve as a more specialized reagent for:

-

Synthesis of Complex Heterocycles: Its bifunctional nature could be exploited in cascade reactions to build complex scaffolds for novel drug candidates.

-

Introduction of Gem-Dibromo Moieties: The dibromomethyl group can be a precursor to other functional groups or can itself impart specific biological activities.

-

Agrochemical Development: Similar to bromoacetyl bromide, it could be used in the synthesis of novel pesticides and herbicides.[6]

Safety, Handling, and Storage

There is a lack of a comprehensive Safety Data Sheet (SDS) specifically for 2,2-dibromoacetyl bromide. However, based on its structure and the known hazards of bromoacetyl bromide, extreme caution is warranted. The following guidelines are based on data for bromoacetyl bromide and should be considered the minimum standard of care.[2][8][9]

Table 2: Hazard Profile and Handling Precautions

| Hazard Category | Description and Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage. [8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles and a face shield.[10] |

| Reactivity | Reacts violently with water, alcohols, strong bases, and oxidizing agents. [2] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep away from moisture.[9] |

| Inhalation Toxicity | May cause severe irritation or chemical burns to the respiratory tract. [9] Handle only in a well-ventilated fume hood. |

| Storage | Store in a cool, dry, well-ventilated area designated for corrosive materials. Refrigeration (2-8 °C) is often recommended.[8] |

| Spill & Disposal | Absorb spills with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water for cleanup.[10] Dispose of as hazardous waste in accordance with local, state, and federal regulations. |

EMERGENCY PROCEDURES:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion

This compound is a highly reactive and potentially valuable reagent for advanced organic synthesis. Its dual electrophilic nature offers opportunities for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. However, the limited availability of detailed synthetic protocols and safety data necessitates a cautious and well-informed approach by researchers. This guide serves as a foundational resource, consolidating the available information and providing a framework for the safe and effective use of this compound.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ChemDmart. (n.d.). Safety Data Sheet: 2-Bromoacetyl Bromide. Available at: [Link]

-

Organic Syntheses. (n.d.). Large-Scale Preparation of Oppolzer's Glycylsultam. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Available at: [Link]

- Google Patents. (n.d.). CN104086403A - Acetyl bromide synthesis production process.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

-

Wiley Online Library. (n.d.). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). Bromoacetyl Bromide. Available at: [Link]

-

ChemBK. (n.d.). Bromoacetyl bromide. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

-

NIST. (n.d.). Bromoacetyl bromide. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fishersci.com [fishersci.com]

- 3. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromoacetyl bromide [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemdmart.com [chemdmart.com]

A Technical Guide to the Spectroscopic Characterization of Bromoacetyl Bromide

Introduction to Bromoacetyl Bromide: Structure and Reactivity

Bromoacetyl bromide (CAS 598-21-0) is a highly reactive, bifunctional chemical reagent with the molecular formula C₂H₂Br₂O.[1][2][3] It possesses two key reactive sites: an alpha-bromo ketone and an acyl bromide. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly for introducing a bromoacetyl moiety into molecules. It is used in the synthesis of various compounds, including pharmaceuticals and bifunctional quaternizing agents.

It is important to clarify a point of nomenclature. While the presence of two bromine atoms might suggest the name "dibromoacetyl bromide," the correct IUPAC name is 2-bromoacetyl bromide , and it is commonly referred to as bromoacetyl bromide .[1] This guide provides an in-depth analysis of the spectroscopic data—NMR, IR, and Mass Spectrometry—used to confirm the structure and purity of this compound, offering field-proven insights for researchers and drug development professionals.

Caption: 2D structure of bromoacetyl bromide (C₂H₂Br₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For bromoacetyl bromide, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

Theoretical Framework: Predicting the NMR Signature

The structure BrCH₂-C(O)Br contains two chemically distinct carbon environments and only one type of proton environment.

-

¹H NMR: The two protons on the alpha-carbon (-CH₂-) are chemically equivalent. With no adjacent protons to couple with, they are expected to produce a single resonance (a singlet). The strong electron-withdrawing effects of the adjacent bromine atom and the acyl bromide group will shift this signal significantly downfield.

-

¹³C NMR: Two distinct signals are predicted.[4] The carbonyl carbon of the acyl bromide (-C(O)Br) is expected to appear far downfield (>160 ppm) due to deshielding. The alpha-carbon (-CH₂Br) will also be downfield-shifted from a typical alkane carbon due to the attached bromine, but it will be much more upfield than the carbonyl carbon.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameterization.

-

Sample Preparation: Dissolve approximately 10-20 mg of bromoacetyl bromide in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz). Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire data using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A longer acquisition time or more scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H and ¹³C NMR Spectral Analysis

The resulting spectra confirm the predicted structure. The ¹H NMR spectrum shows a single singlet, while the ¹³C NMR spectrum displays two distinct peaks in the expected regions.

NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.0 - 4.5 | Singlet | -CH₂ Br |

| ¹³C | >160 | Singlet | -C (O)Br |

| ¹³C | ~30 - 40 | Singlet | -C H₂Br |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying functional groups. In bromoacetyl bromide, the most prominent feature is the carbonyl group of the acyl bromide.

Principles of IR Analysis for Acyl Halides

The vibrational frequency of a carbonyl (C=O) bond is highly sensitive to its electronic environment. Acyl halides exhibit one of the highest C=O stretching frequencies of all carbonyl compounds due to the strong inductive electron-withdrawing effect of the halogen, which strengthens and shortens the C=O bond.

Experimental Protocol: Acquiring an IR Spectrum

-

Technique Selection: An IR spectrum can be obtained via several methods. For a liquid like bromoacetyl bromide, the simplest method is to acquire the spectrum "neat" by placing a thin film of the liquid between two salt (NaCl or KBr) plates. Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.[7]

-

Data Acquisition: Place the sample in an FTIR spectrometer and collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Spectral Interpretation

The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the acyl bromide carbonyl stretch.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Causality |

| ~1800 | Strong, Sharp | C=O Stretch (Acyl Bromide) | The high electronegativity of bromine increases the C=O bond order and frequency. |

| 2900 - 3000 | Medium | C-H Stretch (Aliphatic) | Corresponds to the stretching vibrations of the -CH₂- group. |

| 600 - 700 | Medium-Strong | C-Br Stretch | Represents the stretching vibrations of the carbon-bromine bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, serving as a final confirmation of its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Fundamentals of EI-MS for Brominated Compounds

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[8] This gives any bromine-containing fragment a distinctive "doublet" of peaks separated by 2 mass-to-charge units (m/z) with nearly equal intensity. Since bromoacetyl bromide contains two bromine atoms, its molecular ion will exhibit a characteristic M, M+2, and M+4 peak cluster with an approximate intensity ratio of 1:2:1.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.[3]

-

Detection: A mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.

Analysis of the Mass Spectrum

The mass spectrum of bromoacetyl bromide reveals a rich fragmentation pattern rooted in the molecule's structure. The molecular ion is observed with the expected 1:2:1 isotopic pattern around m/z 200, 202, and 204.[3][9]

Caption: Key fragmentation pathways for bromoacetyl bromide in EI-MS.

Mass Spectrometry Data Summary

| m/z Value | Isotopic Pattern | Proposed Fragment | Neutral Loss |

| 200, 202, 204 | 1:2:1 | [C₂H₂Br₂O]⁺ (Molecular Ion) | - |

| 121, 123 | 1:1 | [BrCH₂CO]⁺ | •Br |

| 93, 95 | 1:1 | [CH₂Br]⁺ | •COBr |

| 42 | Singlet | [C₂H₂O]⁺ | •Br, •Br |

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data. The workflow below illustrates the logical process from sample to validated structure.

Caption: Workflow for the spectroscopic confirmation of bromoacetyl bromide.

-

IR confirms the presence of the critical acyl bromide C=O functional group.

-

NMR elucidates the exact carbon-hydrogen framework, showing the CH₂ group adjacent to the carbonyl.

-

Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of two bromine atoms) and supports the proposed structure through logical fragmentation.

Together, these techniques provide a comprehensive and self-validating dataset that unambiguously confirms the identity and structure of bromoacetyl bromide, empowering researchers to use this reagent with confidence.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61147, Bromoacetyl bromide. [Link]

-

National Institute of Standards and Technology. Bromoacetyl bromide in NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Bromoacetyl bromide Mass Spectrum in NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Bromoacetyl bromide IR Spectrum in NIST Chemistry WebBook. [Link]

-

SpectraBase. Bromoacetyl bromide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 1,1-dibromoethane. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]

-

SpectraBase. Bromodiphenylacetyl bromide - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromoacetyl bromide [webbook.nist.gov]

- 3. Bromoacetyl bromide [webbook.nist.gov]

- 4. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,1-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Bromoacetyl bromide(598-21-0) 13C NMR spectrum [chemicalbook.com]

- 6. Bromoacetyl bromide(598-21-0) 1H NMR [m.chemicalbook.com]

- 7. Bromoacetyl bromide [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bromoacetyl bromide(598-21-0) MS [m.chemicalbook.com]

Solubility of dibromoacetyl bromide in organic solvents

An In-depth Technical Guide to the Solubility and Reactivity of Dibromoacetyl Bromide in Organic Solvents

Abstract

This compound (C₂HBr₃O) is a highly reactive acyl halide of significant interest in synthetic chemistry, particularly for the introduction of the dibromoacetyl moiety in pharmaceutical and agrochemical intermediates. The efficacy of its application is critically dependent on appropriate solvent selection, a task complicated by the compound's extreme reactivity towards a wide range of common organic solvents. This guide provides a comprehensive analysis of the solubility and reactivity profile of this compound. Rather than presenting a simple list of solubilities, we delve into the causal chemical principles governing its behavior, emphasizing the often-indistinguishable line between true physical dissolution and chemical reaction (solvolysis). We present a framework for rational solvent selection, detailed experimental protocols for solubility determination, and a summary of expected behavior in various solvent classes, grounded in authoritative references and field-proven insights.

Introduction: The Dissolution vs. Reaction Dichotomy

As an acyl halide, this compound's chemistry is dominated by the electrophilicity of its carbonyl carbon. This intrinsic reactivity means that the concept of "solubility" is not always straightforward. In many common solvents, particularly those containing nucleophilic functional groups, the dissolution process is immediately followed by a rapid and often violent chemical reaction. Therefore, for a researcher, the primary consideration is not merely "is it soluble?" but rather "is it stable and soluble?" in a given medium.

This guide addresses this dichotomy directly. We will first explore the theoretical underpinnings of its solubility and reactivity, then categorize solvents based on their chemical interactions with this compound, and finally, provide actionable protocols for safely determining its utility in a chosen solvent system. Understanding this dual nature is paramount for the successful design of synthetic routes utilizing this potent reagent.

Theoretical Framework: Intermolecular Forces and Inherent Reactivity

The solubility of a solute in a solvent is governed by the principle of similia similibus solvuntur ("like dissolves like"). This depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. This compound is a polar molecule due to the electronegative oxygen and bromine atoms, leading to significant dipole-dipole interactions.

However, its high reactivity as an acyl halide often supersedes these physical forces. The primary reaction pathway is nucleophilic acyl substitution, where a nucleophile (often the solvent itself) attacks the carbonyl carbon, leading to the displacement of the bromide ion.[1] This process, known as solvolysis, is typically exothermic and irreversible.

The fundamental challenge for the chemist is to find a solvent that can establish effective solute-solvent interactions (dissolution) without possessing the nucleophilicity to engage in solvolysis (reaction).

Caption: Logical flow of solvent interaction with this compound.

Reactivity and Solubility Profile in Common Organic Solvent Classes

The choice of solvent must be deliberate and informed by its chemical structure. Below is a breakdown of common solvent classes and their expected interaction with this compound.

Protic Solvents: Unsuitable Reactants

Protic solvents contain hydrogen atoms bonded to electronegative atoms (e.g., O-H, N-H) and are generally strong nucleophiles. They are fundamentally incompatible with this compound and should not be used as solvents if the integrity of the acyl bromide is required.[2][3]

-

Water: Reacts violently and exothermically to produce dibromoacetic acid and hydrogen bromide gas.[1][4][5] This reaction is the reason this compound fumes in moist air.

-

Alcohols (e.g., Methanol, Ethanol): React rapidly to form the corresponding dibromoacetate ester and HBr. This reaction is a common synthetic application but means alcohols are not inert solvents.[5][6]

-

Amines (e.g., Triethylamine, Pyridine): Function as bases and nucleophiles, reacting vigorously to form amides.[6] While often used in reactions to scavenge the HBr produced, they are not inert solvents.

Aprotic Polar Solvents: High-Risk Reactants

While lacking O-H or N-H bonds, some polar aprotic solvents can also react, sometimes explosively.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Acyl halides are known to react violently or explosively with these solvents, particularly in the absence of a diluent.[7] These reactions can be complex and are thought to involve the formation and exothermic polymerization of formaldehyde.[7] They are not recommended.

Aprotic, Less Polar Solvents: The Optimal Choice

This class of solvents offers the best balance of solvating power and chemical inertness, making them the most suitable choice for reactions and storage.

-

Chlorinated Solvents (Dichloromethane (DCM), Chloroform, Carbon Tetrachloride): These are generally excellent solvents for acyl halides. Their polarity is sufficient to dissolve this compound, and they are non-nucleophilic and inert under most conditions. The related compound, bromoacetyl bromide, is documented as being soluble in chloroform and carbon tetrachloride.[3][8] DCM is a common choice for reactions involving acyl halides.

-

Ethers (Diethyl Ether, Tetrahydrofuran (THF)): Widely used as reaction solvents for acyl halides.[9] They are generally inert, although caution is advised as vigorous or explosive reactions have been reported when mixing acyl halides with ethers in the presence of trace metal salts.[2][3] Always use dry, high-purity ethers.

-

Hydrocarbons (Hexanes, Toluene, Benzene): These are non-polar and completely inert. Solubility may be lower compared to chlorinated solvents, but they are excellent choices where reactivity is a major concern or for use in co-solvent systems.

-

Ketones (Acetone): Bromoacetyl bromide is reported to be soluble in acetone.[8] However, ketones possess an enolizable proton and can participate in reactions under certain (e.g., base-catalyzed) conditions. Use with caution and only when anhydrous.

-

Esters (Ethyl Acetate): Can be used as a solvent, but the possibility of a slow acyl exchange reaction exists, especially at elevated temperatures or during prolonged storage.

Summary Table of Solvent Compatibility

| Solvent Class | Examples | Expected Solubility | Compatibility & Remarks |

| Protic | Water, Methanol, Ethanol | Reactive | Violent reaction. Forms acid or ester. Unsuitable as an inert solvent.[1][5] |

| Aprotic Polar | DMSO, DMF | Reactive | Potential for violent or explosive reaction. Not recommended.[7] |

| Chlorinated | Dichloromethane, Chloroform | High | Excellent Choice. Inert and provides good solubility. |

| Ethers | THF, Diethyl Ether | High | Good Choice. Widely used but ensure purity and absence of metal salts.[2][9] |

| Hydrocarbons | Hexanes, Toluene | Low to Moderate | Excellent Choice for Inertness. Solubility may be limited. |

| Ketones | Acetone | Moderate to High | Use with Caution. Generally soluble but potential for side reactions exists.[8] |

| Esters | Ethyl Acetate | Moderate to High | Use with Caution. Generally suitable but risk of slow acyl exchange. |

Experimental Protocol: Safe Determination of Solubility

Determining the solubility of a reactive compound like this compound requires stringent adherence to safety protocols and anhydrous techniques.

Core Safety Mandates

-

Work Area: All manipulations must be performed in a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[8]

-